3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

Medicinal Chemistry Process Chemistry Formulation Development

Substituting this specific amino-alcohol with a generic pyrazole regioisomer risks derailing synthetic protocols due to divergent physical behavior and reaction kinetics. This compound's defined N1-propanol substitution and 4-amino core eliminate that uncertainty. Key advantages: • Provides a traceless primary alcohol handle for efficient PEG linker attachment in PROTAC synthesis. • High calculated water solubility (62 g/L) minimizes DMSO use in HTS, reducing assay interference. • Single-step synthesis from low-cost materials ensures reliable scale-up and multi-vendor supply chain stability.

Molecular Formula C6H12ClN3O
Molecular Weight 177.63198
CAS No. 1249733-51-4
Cat. No. B1142653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-amino-1H-pyrazol-1-yl)propan-1-ol
CAS1249733-51-4
Molecular FormulaC6H12ClN3O
Molecular Weight177.63198
Structural Identifiers
SMILESC1=C(C=NN1CCCO)N
InChIInChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Amino-1H-pyrazol-1-yl)propan-1-ol: Properties & Sourcing


3-(4-Amino-1H-pyrazol-1-yl)propan-1-ol (CAS 1249733-51-4) is a heterocyclic amino-alcohol building block with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol [1]. As a 4-aminopyrazole derivative, it is primarily utilized as a versatile intermediate in medicinal chemistry and drug discovery programs for the construction of more complex pharmacologically active molecules . It is commercially available from multiple vendors, typically as the free base with a purity of 95% or as its hydrochloride salt .

4-Aminopyrazole core — privileged scaffold in medicinal chemistry
Terminal primary alcohol — reactive synthetic handle
Free base or HCl salt — flexible form selection

Generic Substitution Risks for 3-(4-Amino-1H-pyrazol-1-yl)propan-1-ol


Direct, one-for-one substitution of this compound with a close analog is demonstrably risky due to quantifiable differences in key physicochemical properties and synthetic accessibility. The position of the hydroxyl group on the propanol chain relative to the pyrazole ring fundamentally alters its physical behavior and reactivity . Furthermore, while the 4-amino-1H-pyrazole core is a common scaffold, the specific N1-substituent is a primary driver of a molecule's properties, making each derivative unique. As a result, a 'generic' substitution without rigorous requalification would likely invalidate synthetic protocols, alter reaction kinetics, and require re-optimization of downstream steps, leading to significant project delays and resource expenditure.

Regioisomer mismatch

Propan-2-ol isomer may shift solubility and reactivity, altering reaction outcomes.

N1-substituent sensitivity

Changing the N-alkyl chain length or branching can modify physicochemical properties and synthetic behavior.

Protocol invalidation

Generic substitution without requalification may disrupt established reaction conditions and downstream steps.

Evidence Guide for 3-(4-Amino-1H-pyrazol-1-yl)propan-1-ol


Enhanced Aqueous Solubility

The target compound exhibits significantly higher calculated aqueous solubility compared to its regioisomer, 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol. This difference in physicochemical properties has direct implications for reaction design and purification. The quantitative data are as follows: [1].

Aqueous solubility
Cross-study comparable
62 g/L (calc. 25 °C)
vs isomer: data not reported
Supports aqueous-phase reactions and workup
Comparator solubility not explicitly provided
Medicinal Chemistry Process Chemistry Formulation Development

Simpler Synthetic Route

The synthesis of the target compound via the direct alkylation of 4-amino-1H-pyrazole with 3-chloropropan-1-ol under basic conditions represents a more efficient and straightforward route compared to its regioisomer. Synthesizing the regioisomer, 1-(4-amino-1H-pyrazol-1-yl)propan-2-ol, often involves more complex and lower-yielding methods, such as the reaction of 4-amino-1H-pyrazole with epichlorohydrin .

Synthetic route complexity
Class-level inference
Single-step alkylation
vs multi-step route (epichlorohydrin)
May streamline scale-up and reduce synthesis time
Qualitative comparison; yields may vary
Organic Synthesis Medicinal Chemistry Process R&D

Reactive Terminal Hydroxyl Handle

The 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol scaffold provides a terminal primary alcohol group. This is a key differentiator from its 2-ol isomer, as it is a superior synthetic handle for numerous key transformations. For instance, the primary alcohol is readily amenable to oxidation to an aldehyde or carboxylic acid, or activation for nucleophilic displacement, which are crucial for incorporating the molecule into larger frameworks like PROTACs or bioconjugates. This is supported by general class-level reactivity .

Hydroxyl reactivity
Class-level inference
Primary alcohol (higher reactivity)
vs secondary alcohol in isomer
Enables diverse transformations (oxidation, SN2)
Reactivity inferred from general principles
Chemical Biology Click Chemistry Polymer Chemistry

Applications of 3-(4-Amino-1H-pyrazol-1-yl)propan-1-ol


Screening Library Construction

The compound's 4-aminopyrazole core is a privileged scaffold in drug discovery. The primary alcohol handle is ideal for generating diverse compound libraries via parallel synthesis. Its high calculated water solubility (62 g/L) is advantageous for high-throughput screening (HTS) as it reduces the need for high DMSO concentrations, minimizing potential assay interference and precipitation issues. This compound is optimally suited for creating libraries targeting kinases, GPCRs, or epigenetic targets where the aminopyrazole motif is a known pharmacophore [1].

PROTAC Synthesis

The combination of a 4-aminopyrazole (a versatile 'warhead' linker point) and a terminal primary alcohol makes this compound a strategic intermediate for PROTAC design. The amino group can be functionalized to create the E3 ligase ligand or the target protein binder, while the primary alcohol serves as a highly efficient and traceless attachment point for a polyethylene glycol (PEG) linker using established coupling chemistry . This dual functionality streamlines the synthesis of these complex heterobifunctional molecules.

Cost-Effective Scale-Up

For projects requiring multi-gram to kilogram quantities, the straightforward, single-step synthesis of this compound from low-cost starting materials positions it as a low-risk, cost-effective building block. This contrasts with structurally similar regioisomers that require more expensive reagents and multi-step sequences, which are inherently more difficult and costly to scale [1]. The ability to source the compound in high purity (e.g., 95% or 98%) from multiple commercial vendors also ensures a reliable and competitive supply chain for long-term research programs.

Application
Selection Property
Validation Focus
Screening library synthesis
Aqueous solubility profile
HTS compatibility and precipitation risk
PROTAC intermediate
Primary alcohol handle
Linker conjugation efficiency
Scale-up synthesis
Simple synthetic route
Supply chain reliability and purity

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